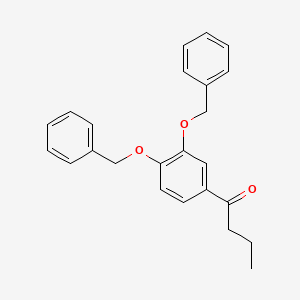

3',4'-Dibenzyloxy-1-phenyl-2-butanone

Beschreibung

Significance and Context within Organic Synthesis Research

The significance of 3',4'-Dibenzyloxy-1-phenyl-2-butanone in organic synthesis lies primarily in its role as a building block. The dibenzyloxy-substituted phenyl ring is a protected form of a catechol moiety, a common structural motif in many biologically active natural products and pharmaceutical agents. nih.gov The benzyl (B1604629) groups serve as protecting groups for the hydroxyl functionalities, which can be sensitive to various reaction conditions. wikipedia.orgtaylorandfrancis.comuchicago.eduorganic-chemistry.org This protection strategy allows for chemical transformations to be carried out on other parts of the molecule without affecting the hydroxyl groups. wikipedia.org Once the desired modifications are complete, the benzyl groups can be removed to reveal the free hydroxyls.

The ketone functional group and the adjacent methylene (B1212753) group also offer sites for a variety of chemical reactions, including enolate formation and subsequent alkylation or condensation reactions. This reactivity allows for the extension of the carbon chain and the introduction of new functional groups, further highlighting its versatility as a synthetic intermediate. youtube.com

Retrosynthetic Analysis Principles Applied to this compound

Retrosynthetic analysis is a powerful technique for planning the synthesis of complex organic molecules by mentally breaking them down into simpler, commercially available starting materials. ias.ac.innumberanalytics.comamazonaws.com Applying this to this compound reveals several logical disconnections.

A primary disconnection strategy involves the carbon-carbon bond between the carbonyl group and the aromatic ring. This leads to a Friedel-Crafts acylation as the corresponding forward synthetic step. chemguide.co.uklibretexts.org The synthons for this disconnection would be a 1,2-bis(benzyloxy)benzene (B7727662) and a butanoyl halide or anhydride.

Figure 1: Retrosynthetic Analysis of this compound via Friedel-Crafts Acylation

Another key retrosynthetic disconnection involves the ether linkages of the benzyloxy groups. amazonaws.com This approach considers the benzyl groups as protecting groups for catechol. The forward reaction would involve the benzylation of 3,4-dihydroxyacetophenone followed by appropriate modifications to the side chain.

A third approach focuses on the butanone side chain. Disconnection of the bond between the alpha and beta carbons of the butanone chain suggests an aldol-type reaction or the addition of an ethyl nucleophile to a phenylacetic acid derivative. youtube.com

Historical Overview of Related Butanone Chemistry and Its Evolution in Synthesis

The chemistry of butanone and its derivatives has a rich history intertwined with the development of organic synthesis. Butanone, also known as methyl ethyl ketone (MEK), was initially recognized for its properties as a solvent. researchgate.net Its synthetic utility began to be explored in the late 19th and early 20th centuries.

A pivotal moment in the synthesis of aryl ketones, including phenyl butanones, was the development of the Friedel-Crafts reaction in 1877 by Charles Friedel and James Crafts. ias.ac.inwikipedia.orgchemguide.co.uk This reaction provided a direct method for the acylation of aromatic compounds, opening up pathways to a vast array of aromatic ketones. chemguide.co.uklibretexts.org The ability to introduce a keto-functionalized side chain onto an aromatic ring was a significant advancement, enabling the synthesis of numerous intermediates for dyes, fragrances, and pharmaceuticals.

In the mid-20th century, the understanding of reaction mechanisms, such as those involving enolates, greatly expanded the synthetic chemist's toolbox. This allowed for more complex manipulations of butanone derivatives, including selective alkylations and condensations at the alpha-position to the carbonyl group. The development of protecting group chemistry, including the use of benzyl ethers, further enhanced the strategic synthesis of complex molecules containing sensitive functional groups like catechols. wikipedia.orgtaylorandfrancis.comuchicago.eduorganic-chemistry.org These advancements have allowed for the synthesis of highly functionalized molecules like this compound as precursors to sophisticated target structures.

Multi-Step Organic Synthesis Approaches

Multi-step synthesis is essential for constructing molecules with the complexity of this compound. This approach allows for the sequential introduction of functional groups and the building of the carbon skeleton in a controlled manner.

Strategic Disconnections and Functional Group Interconversions

Retrosynthetic analysis is a powerful tool for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. scribd.comlibretexts.org For this compound, several strategic disconnections can be envisioned.

One primary disconnection is at the C-C bond between the carbonyl group and the dibenzyloxy-substituted phenyl ring. This leads to two key synthons: a 1-phenyl-2-butanone synthon and a 3,4-dibenzyloxyphenyl synthon. The forward reaction could then involve a Friedel-Crafts acylation or a related coupling reaction. wikipedia.org

Another strategic disconnection can be made at the ether linkages of the benzyloxy groups. This suggests a precursor molecule of 3',4'-dihydroxy-1-phenyl-2-butanone (a catechol derivative), which can then be benzylated. This approach highlights the importance of functional group interconversion (FGI), where one functional group is transformed into another. nih.gov

A third disconnection strategy involves breaking the C-C bond alpha to the carbonyl group, suggesting an aldol-type condensation reaction between a benzaldehyde derivative and 2-butanone. stackexchange.comcore.ac.uk

These disconnections are summarized in the following table:

| Disconnection Strategy | Key Bond Cleavage | Resulting Precursors/Synthons | Corresponding Forward Reaction |

| Friedel-Crafts Approach | C-C bond between carbonyl and aromatic ring | 1-phenyl-2-butanone derivative and a dibenzyloxybenzene derivative | Friedel-Crafts Acylation |

| Catechol Protection | C-O ether bonds | 3',4'-dihydroxy-1-phenyl-2-butanone and Benzyl halide | Williamson Ether Synthesis |

| Aldol (B89426) Condensation | C-C bond alpha to carbonyl | 3,4-Dibenzyloxybenzaldehyde (B16220) and 2-Butanone | Aldol Condensation |

Protecting Group Chemistry in the Synthesis of Benzyloxy Derivatives

Protecting groups are crucial in multi-step synthesis to mask reactive functional groups and prevent unwanted side reactions. chemistry.coach In the synthesis of this compound, the hydroxyl groups of a catechol intermediate are protected as benzyl ethers.

The Williamson ether synthesis is a common and effective method for forming benzyl ethers. google.comwikipedia.orgmasterorganicchemistry.com This reaction involves the deprotonation of the hydroxyl groups with a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, benzyl bromide or benzyl chloride. brainly.injk-sci.com

The choice of base and solvent is critical for the success of the Williamson ether synthesis. Strong bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used in polar aprotic solvents like dimethylformamide (DMF) or acetone. jk-sci.com

Precursor Design and Intermediate Derivatization in this compound Synthesis

The design of precursors and the derivatization of intermediates are central to the successful synthesis of the target molecule. Different strategies can be employed, each starting from different foundational molecules.

Strategies Involving the 1-Phenyl-2-butanone Core Structure

One synthetic approach starts with the pre-formed 1-phenyl-2-butanone core, which is then functionalized. nih.govsigmaaldrich.comthegoodscentscompany.com This would involve introducing the dibenzyloxy groups onto the phenyl ring. However, direct electrophilic aromatic substitution on the 1-phenyl-2-butanone ring can be challenging to control and may lead to a mixture of products. A more controlled approach would involve starting with a substituted benzene derivative and building the butanone side chain.

Alternatively, a precursor such as 3,4-dihydroxyphenylacetic acid could be used. The hydroxyl groups would first be protected by benzylation, followed by conversion of the carboxylic acid to the desired ketone.

Utilization of Benzyl Bromide Derivatives as Starting Materials

Benzyl bromide and its derivatives are key reagents in the synthesis of this compound, primarily for the introduction of the benzyl protecting groups. wikipedia.orggoogle.com As mentioned in the context of the Williamson ether synthesis, benzyl bromide is a potent electrophile that readily reacts with alkoxides. study.com

A plausible synthetic route could involve the benzylation of a catechol-containing precursor. For instance, reacting 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base like potassium carbonate can yield 3,4-dibenzyloxybenzaldehyde. chemicalbook.comsigmaaldrich.com This intermediate can then be used in subsequent steps to construct the butanone side chain.

Exploration of Benzaldehyde and 2-Butanone as Foundational Reactants

A highly convergent approach involves the condensation of 3,4-dibenzyloxybenzaldehyde with 2-butanone. nih.govresearchgate.net This reaction, typically an aldol condensation, would form a chalcone-like intermediate, 3',4'-dibenzyloxy-1-phenyl-2-buten-1-one. stackexchange.com Subsequent reduction of the carbon-carbon double bond would then yield the target molecule, this compound.

The synthesis of the key intermediate, 3,4-dibenzyloxybenzaldehyde, can be achieved by reacting protocatechualdehyde (3,4-dihydroxybenzaldehyde) with benzyl chloride in the presence of potassium carbonate in DMF. chemicalbook.com

The conditions for the aldol condensation and subsequent reduction would need to be carefully optimized to maximize the yield of the desired product.

The following table summarizes the key reactants and intermediates in this approach:

| Reactant/Intermediate | Role in Synthesis |

| Protocatechualdehyde | Starting material for the dibenzyloxybenzaldehyde |

| Benzyl Chloride/Bromide | Benzylating agent |

| 3,4-Dibenzyloxybenzaldehyde | Key intermediate containing the dibenzyloxy moiety |

| 2-Butanone | Provides the butanone portion of the final molecule |

| 3',4'-Dibenzyloxy-1-phenyl-2-buten-1-one | Chalcone-like intermediate |

Exploring the Synthesis of this compound and Its Analogs

The synthesis of this compound and its chiral analogs involves a variety of sophisticated chemical strategies. Researchers have explored numerous methodologies, from the use of halogenated precursors to advanced catalytic and stereoselective techniques, to optimize the production of these complex molecules. This article delves into the specific synthetic pathways, catalytic methods, and optimization strategies employed in the creation of these phenylbutanone derivatives.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[3,4-bis(phenylmethoxy)phenyl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O3/c1-2-9-22(25)21-14-15-23(26-17-19-10-5-3-6-11-19)24(16-21)27-18-20-12-7-4-8-13-20/h3-8,10-16H,2,9,17-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUCUMIQWAWGZGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 3 ,4 Dibenzyloxy 1 Phenyl 2 Butanone

Exploration of Ketone Functional Group Reactivity

The ketone group, with its electrophilic carbonyl carbon, is a primary site for chemical transformations. chemistrytalk.orgbritannica.com Its reactivity is influenced by the steric hindrance and electronic effects of the adjacent phenyl and dibenzyloxy-substituted methylene (B1212753) groups.

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles. chemistrytalk.org Reactions with organometallic reagents like Grignard or organolithium compounds would lead to the formation of tertiary alcohols. Similarly, the addition of hydrogen cyanide can form cyanohydrins, which are valuable synthetic intermediates. ncert.nic.in

Reduction: The ketone can be reduced to a secondary alcohol using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common reagents for this transformation. libretexts.org The choice of reagent can be critical to avoid the cleavage of other functional groups.

Enolate Formation: The α-hydrogens adjacent to the ketone are acidic and can be removed by a base to form an enolate. ncert.nic.in This enolate can then react with various electrophiles, allowing for functionalization at the α-position.

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, which involves the use of a phosphorus ylide. libretexts.org This allows for the formation of a new carbon-carbon double bond at the carbonyl position.

Oxidation: While ketones are generally resistant to oxidation compared to aldehydes, strong oxidizing agents under harsh conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. chemistrytalk.orgbritannica.com

Reactivity of Ether Linkages within the Dibenzyloxy Moiety

The two benzyloxy groups are ether linkages that are generally stable but can be cleaved under specific conditions. youtube.com The stability of these groups is a key consideration in the synthetic utility of the molecule.

Hydrogenolysis: The most common method for cleaving benzyl (B1604629) ethers is through catalytic hydrogenolysis. youtube.com This reaction typically involves hydrogen gas and a palladium catalyst (Pd/C) and results in the formation of the corresponding alcohol and toluene (B28343). youtube.com This method is often preferred due to its mildness and selectivity.

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common due to its potential to affect other acid-sensitive functional groups in the molecule. youtube.comorganic-chemistry.org

Oxidative Cleavage: In some cases, benzyl ethers can be cleaved oxidatively. organic-chemistry.org

Reactions with Nucleophiles and Electrophiles at Specific Sites

The molecule presents multiple sites for reaction with nucleophiles and electrophiles.

Nucleophilic Attack: Besides the ketone carbonyl, nucleophiles can potentially attack the benzylic carbons of the ether linkages, although this is less favorable than attack at the carbonyl. Nucleophilic aromatic substitution on the electron-rich aromatic rings is generally difficult unless activated by strong electron-withdrawing groups. nih.govscranton.edu

Electrophilic Aromatic Substitution: The aromatic rings are susceptible to electrophilic aromatic substitution (EAS). The dibenzyloxy-substituted phenyl ring is highly activated towards EAS due to the electron-donating nature of the ether oxygen atoms, directing incoming electrophiles to the ortho and para positions. The unsubstituted phenyl ring is less activated but will still undergo EAS.

Controlled Oxidation and Reduction Chemistry

The presence of multiple reducible and oxidizable sites necessitates controlled reaction conditions to achieve selective transformations.

Selective Reduction: The selective reduction of the ketone in the presence of the benzyl ethers and aromatic rings is a key transformation. Reagents like sodium borohydride are generally suitable for this purpose as they are typically not strong enough to cleave benzyl ethers or reduce aromatic rings under standard conditions. libretexts.org In contrast, stronger reducing agents like lithium aluminum hydride might lead to the reduction of the ketone and potentially the cleavage of the benzyl ethers. researchgate.net Catalytic hydrogenation can reduce the ketone and also cleave the benzyl ethers. libretexts.orglibretexts.org

Controlled Oxidation: The benzylic C-H bonds adjacent to the aromatic rings can be susceptible to oxidation under certain conditions, potentially leading to the formation of new carbonyl groups or carboxylic acids. libretexts.orglibretexts.orgnih.govorganic-chemistry.org The conditions for such oxidations would need to be carefully chosen to avoid cleavage of the aromatic rings or other undesired side reactions. nih.gov

Transformations Involving the Aromatic Rings

The three aromatic rings offer opportunities for various functionalization reactions.

Electrophilic Aromatic Substitution: As mentioned, the dibenzyloxy-substituted ring is highly activated for EAS, allowing for the introduction of various substituents such as nitro groups, halogens, or acyl groups. The unsubstituted phenyl ring can also undergo these reactions, though likely requiring harsher conditions.

Metal-Catalyzed Cross-Coupling Reactions: If the aromatic rings were functionalized with a halide, they could participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds.

Birch Reduction: The aromatic rings could potentially be reduced to dihydroaromatic compounds using a Birch reduction (dissolving metal in liquid ammonia).

Chemical Stability Investigations under Varied Conditions (e.g., pH, Temperature)

The stability of 3',4'-Dibenzyloxy-1-phenyl-2-butanone is a critical factor for its storage and handling.

pH Stability: The ether linkages are generally stable to a wide range of pH. However, strong acidic conditions could lead to the cleavage of the benzyl ethers. youtube.comorganic-chemistry.org The ketone functionality is generally stable across a broad pH range, though extreme pH values could catalyze aldol-type condensation reactions if α-hydrogens are present. ncert.nic.in Studies on similar compounds have shown that degradation can be pH-dependent, often following first-order kinetics. nih.gov For instance, some compounds exhibit increased degradation at higher pH levels. nih.gov

Thermal Stability: The molecule's thermal stability would be influenced by the strength of its covalent bonds. At elevated temperatures, decomposition could occur, potentially initiated by the cleavage of the weaker bonds, such as the C-O bonds of the ether linkages. Studies on related aromatic compounds have shown that oxidation can occur at elevated temperatures, leading to a variety of degradation products. rsc.org

Design, Synthesis, and Chemical Exploration of Derivatives and Analogs of 3 ,4 Dibenzyloxy 1 Phenyl 2 Butanone

Structural Modifications of the Phenyl and Butanone Moieties

The structural framework of 3',4'-Dibenzyloxy-1-phenyl-2-butanone presents numerous opportunities for modification, both at the aromatic rings and the butanone chain. These modifications can be strategically employed to alter the electronic, steric, and physicochemical properties of the parent molecule.

One of the primary sites for modification is the 1-phenyl ring, which is activated towards electrophilic aromatic substitution by the electron-donating benzyloxy groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation could introduce a variety of substituents. For instance, Friedel-Crafts acylation of 1,2-dibenzyloxybenzene with butanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride could be a direct route to the core structure, although careful control of reaction conditions would be necessary to avoid debenzylation. beilstein-journals.orglibretexts.org The reactivity of the haloalkanes in Friedel-Crafts alkylation increases with the polarity of the C-X bond (F > Cl > Br > I). libretexts.org

The benzyloxy protecting groups themselves can also be a site of modification. Electrophilic substitution on these terminal phenyl rings could introduce further diversity. Alternatively, these benzyl (B1604629) groups could be replaced with other protecting groups or functional moieties to modulate properties like solubility or to introduce reactive handles for further derivatization.

The butanone moiety offers another rich area for chemical exploration. The methylene (B1212753) group alpha to the carbonyl (C-1) is susceptible to deprotonation by a suitable base, forming an enolate. This enolate can then react with various electrophiles, such as alkyl halides, to introduce substituents at the C-1 position. The methyl group at the C-3 position could also potentially be functionalized, for example, through radical halogenation, although selectivity might be challenging. The carbonyl group itself is a key reactive center, amenable to reactions such as reduction to a secondary alcohol, or conversion to an alkene via the Wittig reaction. wikipedia.org

A plausible synthetic route to the parent compound could start from 3,4-dibenzyloxybenzaldehyde (B16220). google.comsigmaaldrich.com This aldehyde could undergo a Grignard reaction with an ethyl magnesium halide, followed by oxidation of the resulting secondary alcohol to yield this compound. researchgate.net Another approach involves the Wittig reaction, where 3,4-dibenzyloxybenzaldehyde is reacted with a phosphorus ylide derived from 1-halo-2-butanone to form an alkene, which could then be selectively hydrated to the ketone. wikipedia.orgnih.govlibretexts.org

| Compound Name | IUPAC Name | Molecular Formula |

| This compound | 1-(3,4-bis(benzyloxy)phenyl)butan-2-one | C25H26O3 |

| 3,4-Dibenzyloxybenzaldehyde | 3,4-bis(benzyloxy)benzaldehyde | C21H18O3 |

| 1,2-Dibenzyloxybenzene | 1,2-bis(benzyloxy)benzene (B7727662) | C20H18O2 |

Introduction of Heteroatoms and Heterocyclic Scaffolds

The incorporation of heteroatoms such as nitrogen, oxygen, and sulfur into the structure of this compound can lead to the formation of a diverse range of heterocyclic analogs with potentially novel properties. The carbonyl group and the adjacent carbon atoms of the butanone chain are the most common sites for initiating the synthesis of such heterocyclic systems.

One common strategy involves the reaction of the ketone with binucleophilic reagents. For example, condensation of this compound with hydrazine (B178648) or substituted hydrazines could yield pyrazoline or pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) would produce an oxime, which could be a precursor for the synthesis of isoxazoles. The Biginelli reaction, a multicomponent reaction between an aldehyde, a β-ketoester, and urea (B33335) or thiourea, offers a pathway to dihydropyrimidinones and their thio-analogs. nih.govkashanu.ac.ir While the parent compound is a ketone, a related aldehyde could be synthesized and utilized in such a reaction. google.comsigmaaldrich.com

The synthesis of 3,4-dihydropyridin-2-ones has been achieved through the addition of organometallic reagents to 2-pyridones. nih.gov A similar strategy could be envisioned where a suitably functionalized derivative of this compound acts as a precursor for the formation of a pyridone ring system.

Furthermore, the catechol-derived phenyl ring provides another avenue for the introduction of heteroatoms. Catechols readily condense with various reagents to form heterocyclic compounds. libretexts.org For instance, after deprotection of the benzyloxy groups to reveal the catechol, reaction with phosphorus trichloride (B1173362) or sulfuryl chloride could yield cyclic phosphonites or sulfates, respectively.

The synthesis of catechol thioethers has been reported, which could be a strategy to introduce sulfur into the aromatic ring. wikipedia.org These thioethers can then be used to form more complex heterocyclic structures.

| Heterocyclic Scaffold | General Class of Compound |

| Pyrazole | Nitrogen-containing heterocycle |

| Isoxazole | Nitrogen and oxygen-containing heterocycle |

| Dihydropyrimidinone | Nitrogen-containing heterocycle |

| Pyridone | Nitrogen-containing heterocycle |

| Catechol thioether | Sulfur-containing aromatic compound |

Structure-Reactivity and Structure-Property Relationship Studies in Derivatives

The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity and structure-property relationships (SAR/SPR). By correlating changes in the molecular structure with observed changes in chemical reactivity and physical properties, a deeper understanding of the molecule's behavior can be gained.

The electronic nature of substituents on the phenyl rings is expected to have a significant impact on the reactivity of the carbonyl group. Electron-withdrawing groups on the 1-phenyl ring would increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would decrease its reactivity. The benzyloxy groups play a crucial role in this, as their electron-donating nature influences the reactivity of the 1-phenyl ring itself in electrophilic aromatic substitution reactions.

Steric factors also play a critical role. The introduction of bulky substituents near the reactive centers, such as the alpha-carbons of the butanone chain or the ortho positions of the phenyl rings, can hinder the approach of reagents, thereby slowing down reaction rates. This steric hindrance can also influence the diastereoselectivity of reactions by favoring the formation of the sterically less hindered product.

The introduction of heteroatoms and the formation of heterocyclic scaffolds can dramatically alter the properties of the parent molecule. For example, the incorporation of basic nitrogen atoms can increase the molecule's polarity and its ability to form hydrogen bonds, which in turn affects properties like solubility and melting point. The formation of rigid heterocyclic ring systems can also impact the molecule's conformational flexibility and its ability to interact with biological targets.

Quantitative structure-activity relationship (QSAR) studies on related catechol derivatives have shown that hydrophobicity (logP) and electronic parameters can be correlated with biological activity. researchgate.net Similar studies on derivatives of this compound could provide valuable insights into the physicochemical properties that govern their behavior. For example, the introduction of different alkyl or aryl groups at various positions would systematically alter the lipophilicity of the molecule, which could be correlated with its partitioning behavior between different phases.

| Structural Modification | Potential Effect on Reactivity/Properties |

| Electron-withdrawing group on phenyl ring | Increased electrophilicity of carbonyl |

| Electron-donating group on phenyl ring | Decreased electrophilicity of carbonyl |

| Bulky substituent near reactive center | Steric hindrance, altered selectivity |

| Introduction of nitrogen heteroatom | Increased polarity, hydrogen bonding capacity |

| Formation of rigid heterocyclic scaffold | Reduced conformational flexibility |

Role As a Synthetic Building Block in Complex Chemical Synthesis

Precursor in Advanced Organic Synthesis

In the field of advanced organic synthesis, the strategic use of well-defined precursors is paramount to the successful construction of target molecules. mdpi.com 3',4'-Dibenzyloxy-1-phenyl-2-butanone serves as a key starting material, primarily due to the presence of the benzyl (B1604629) ether protecting groups on the catechol moiety. These protecting groups are relatively stable under a variety of reaction conditions, yet can be selectively removed at a later synthetic stage, typically through catalytic hydrogenation. This allows for the unmasking of the hydroxyl groups, which can then participate in further chemical transformations.

The ketone functional group within the molecule provides a reactive site for a wide array of chemical manipulations. It can undergo nucleophilic addition reactions, aldol (B89426) condensations, and various other transformations to build molecular complexity. The phenyl ring, activated by the dibenzyloxy substituents, can also be a site for electrophilic aromatic substitution, further expanding its synthetic utility.

Applications in Multi-Component Reactions for Molecular Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the formation of complex products from three or more starting materials in a single synthetic operation. This approach is highly valued for its efficiency and ability to rapidly generate libraries of structurally diverse molecules. nih.govjocpr.comnih.gov While specific documented examples of this compound in MCRs are not extensively reported in publicly available literature, its structural motifs suggest its potential as a valuable component in such reactions.

The ketone functionality could, for instance, participate as the carbonyl component in well-known MCRs such as the Biginelli or Hantzsch reactions, leading to the formation of dihydropyrimidinones or dihydropyridines, respectively. The presence of the protected catechol unit would introduce a point of diversity that could be further functionalized after deprotection, leading to a wide range of derivatives from a single MCR. The development of novel MCRs incorporating this building block remains an area of potential research interest for the generation of molecular diversity.

Intermediate in the Construction of Complex Organic Scaffolds

The construction of complex organic scaffolds often relies on the use of versatile intermediates that can be elaborated into the final target structure. This compound, with its combination of a reactive ketone and protected diol functionalities, is well-suited for this role. mdpi.com

For example, the ketone can be converted into an alkene via a Wittig reaction, which can then undergo various cycloaddition reactions to form cyclic systems. Alternatively, reduction of the ketone to an alcohol, followed by functionalization, can lead to the introduction of new stereocenters and the formation of more complex acyclic and cyclic structures. The protected catechol moiety can serve as an anchor point for the attachment of other molecular fragments or for the formation of heterocyclic rings, such as benzodioxoles, after deprotection and subsequent reaction.

Utility in the Synthesis of Pharmacologically Relevant Intermediates

The catechol motif (a 1,2-dihydroxybenzene unit) is a common feature in a wide range of pharmacologically active compounds, including neurotransmitters and various therapeutic agents. mdpi.comnih.gov The dibenzyloxy-protected form of this moiety in this compound makes it an attractive intermediate for the synthesis of such molecules. The benzyl protecting groups prevent unwanted side reactions of the hydroxyl groups during the assembly of the core molecular structure.

Once the desired molecular framework is constructed, the benzyl groups can be removed to reveal the free catechol. This strategy is particularly useful in the synthesis of catecholamine derivatives and other compounds that interact with adrenergic receptors or other biological targets. The butanone side chain can be modified to introduce various pharmacophores, allowing for the fine-tuning of the biological activity of the final compound. A notable example is the synthesis of derivatives of 1-(3,4-dihydroxy-5-nitrophenyl)-2-phenyl-ethanone, which have been investigated as potent inhibitors of catechol-O-methyltransferase (COMT). nih.gov

Advanced Spectroscopic and Chromatographic Characterization in Research of 3 ,4 Dibenzyloxy 1 Phenyl 2 Butanone

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. For 1-[3,4-bis(benzyloxy)phenyl]butan-1-one, with a molecular formula of C₂₄H₂₄O₃, the theoretical exact mass is 360.17254 Da. nih.gov HRMS can confirm this mass to within a few parts per million (ppm), providing strong evidence for the compound's elemental formula. nih.gov

Beyond precise mass, mass spectrometry provides structural information through fragmentation analysis. In electron ionization (EI) mode, the molecule is ionized and breaks apart in a predictable manner based on its functional groups. The fragmentation of 1-[3,4-bis(benzyloxy)phenyl]butan-1-one is dictated by the ketone and benzyl (B1604629) ether moieties. Key fragmentation pathways include:

Alpha-Cleavage: The bond adjacent to the carbonyl group can break, leading to the loss of the propyl radical (•C₃H₇) to form a stable acylium ion. thieme-connect.de

Benzyl Cleavage: The cleavage of the benzyl-oxygen bond is highly favorable due to the formation of the very stable benzyl cation or tropylium (B1234903) ion (m/z 91).

McLafferty Rearrangement: While possible, this rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen is a common pathway for ketones with longer alkyl chains. libretexts.org

| m/z (Da) | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 360.1725 | [C₂₄H₂₄O₃]⁺• | Molecular Ion (M⁺•) |

| 317.1439 | [C₂₁H₁₉O₃]⁺ | Alpha-cleavage: Loss of •C₃H₇ |

| 253.0865 | [C₁₇H₁₃O₂]⁺ | Loss of one benzyloxy group (•OCH₂C₆H₅) |

| 148.0524 | [C₉H₈O₂]⁺• | Cleavage leading to dihydroxybenzoyl cation after H rearrangement |

| 105.0340 | [C₇H₅O]⁺ | Benzoyl cation (from further fragmentation) |

| 91.0548 | [C₇H₇]⁺ | Benzyl/Tropylium cation from ether cleavage |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic compound in solution. docbrown.info By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different proton environments, their electronic environment (chemical shift), and their neighboring protons (spin-spin splitting). For 1-[3,4-bis(benzyloxy)phenyl]butan-1-one, distinct signals are expected for the aromatic protons, the benzylic methylene (B1212753) protons, and the aliphatic protons of the butanoyl chain. docbrown.info

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. docbrown.info Key signals would include a downfield peak for the carbonyl carbon, multiple peaks in the aromatic region, signals for the benzylic and ether-linked carbons, and upfield signals for the aliphatic carbons. docbrown.infochemicalbook.com

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used to establish connectivity. COSY identifies protons that are coupled (typically on adjacent carbons), while HSQC correlates each proton signal with its directly attached carbon atom. This data confirms the assignment of individual atoms within the molecular framework.

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~209.0 |

| Aromatic Protons (C₆H₅-CH₂) | ~7.3-7.5 (m, 10H) | ~127-136 |

| Aromatic Protons (on substituted ring) | ~6.9-7.6 (m, 3H) | ~112-154 |

| Benzylic Protons (-O-CH₂-Ph) | ~5.2 (s, 4H) | ~70.0 |

| Methylene Protons (-CO-CH₂-) | ~2.9 (t, 2H) | ~37.0 |

| Methylene Protons (-CH₂-CH₃) | ~1.7 (sextet, 2H) | ~18.0 |

| Methyl Protons (-CH₃) | ~1.0 (t, 3H) | ~14.0 |

Infrared Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. docbrown.info The IR spectrum of 1-[3,4-bis(benzyloxy)phenyl]butan-1-one would be dominated by absorptions characteristic of its key functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic |

| ~1685 | C=O Stretch | Aryl Ketone |

| ~1600, ~1510 | C=C Stretch | Aromatic Ring |

| ~1250, ~1140 | C-O-C Stretch | Aryl Ether |

The most prominent band would be the strong absorption from the carbonyl (C=O) group of the aryl ketone, expected around 1685 cm⁻¹. docbrown.info The presence of the two ether linkages would be confirmed by strong C-O-C stretching bands. Additionally, C-H stretching vibrations for both aromatic and aliphatic protons would be visible just above and below 3000 cm⁻¹, respectively.

Gas Chromatography and High-Performance Liquid Chromatography for Purity Assessment and Reaction Monitoring

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful separation techniques used to determine the purity of a sample and to monitor the progress of a chemical reaction. lgcstandards.combasicmedicalkey.com

High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for non-volatile and thermally sensitive compounds like 1-[3,4-bis(benzyloxy)phenyl]butan-1-one. basicmedicalkey.com A reversed-phase setup is typically employed, where the compound is separated based on its hydrophobicity. Its high molecular weight and aromatic character ensure strong retention on a C18 column and easy detection using a UV detector, leveraging the strong absorbance of the phenyl rings. basicmedicalkey.comsielc.com

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (ODS), 5 µm, 4.6 x 250 mm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detector | UV-Vis at 254 nm or 280 nm |

| Column Temperature | 25 °C |

Gas Chromatography (GC): GC is suitable for volatile compounds. Due to the high molecular weight (360.45 g/mol ) and boiling point of this compound, GC analysis would require a high-temperature column and injector port, which carries a risk of thermal degradation. If used, a non-polar column would separate the compound based on its boiling point, providing a retention time that can be used for identification and purity assessment. nist.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of 1-[3,4-bis(benzyloxy)phenyl]butan-1-one can be grown, this technique can provide unparalleled structural detail.

The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the connectivity established by NMR. Furthermore, it would reveal the molecule's solid-state conformation, including the orientation of the two benzyloxy groups relative to the central phenyl ring and the conformation of the butanoyl side chain. This information is invaluable for understanding intermolecular interactions, such as crystal packing forces, which influence the material's physical properties. To date, a public crystal structure for this compound has not been reported.

Computational and Theoretical Chemistry Studies of 3 ,4 Dibenzyloxy 1 Phenyl 2 Butanone

Molecular Modeling and Geometry Optimization

Molecular modeling is a fundamental computational tool used to represent and manipulate the three-dimensional structure of molecules. For 3',4'-Dibenzyloxy-1-phenyl-2-butanone, the initial step involves constructing a 3D model of the molecule. This is followed by geometry optimization, a process that calculates the lowest energy conformation of the molecule, representing its most stable three-dimensional shape.

This optimization is crucial as the molecule possesses significant conformational flexibility due to several single bonds, particularly around the benzyloxy and phenyl groups. The process involves computational algorithms that systematically adjust bond lengths, bond angles, and dihedral angles to find a minimum on the potential energy surface. The resulting optimized geometry provides insights into the spatial arrangement of the atoms, which is critical for understanding its physical properties and interactions with other molecules. In related research, molecular modeling is used to dock flexible ligands into the rigid active sites of receptors to determine the best orientation and conformation for binding.

Electronic Structure Calculations (e.g., DFT Methods)

Electronic structure calculations provide detailed information about the distribution of electrons within a molecule. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational efficiency. For this compound, DFT calculations can be employed to determine various electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests that the molecule is more likely to be reactive.

Studies on similar aromatic ketones and ethers demonstrate that the electron density is typically delocalized across the phenyl rings. In a computational study of (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone, HOMO-LUMO calculations were used to understand charge transfer within the molecule. researchgate.net For this compound, the benzyloxy and phenyl groups would significantly influence the electronic landscape, with the carbonyl group acting as a key functional site.

Table 1: Representative Electronic Properties Calculated for Analogous Aromatic Ketones using DFT Methods

| Property | Description | Typical Calculated Value (eV) |

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | -5.0 to -7.0 |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | -1.0 to -2.5 |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov | 4.0 to 5.5 |

| Dipole Moment | A measure of the overall polarity of the molecule. | 2.0 to 4.0 D |

Quantum Chemical Calculations to Predict Reactivity and Energetics

Quantum chemical calculations are instrumental in predicting the reactivity and energetics of molecules. These methods can be used to calculate thermodynamic properties such as the enthalpy of formation. nih.gov For instance, a computational analysis of raspberry ketone [4-(4-hydroxyphenyl)-butan-2-one], a structurally simpler analog, used a composite computational approach to determine its enthalpy of formation and reactivity indices. nih.gov

These calculations can also generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the oxygen atom of the carbonyl group would be an electron-rich site, susceptible to electrophilic attack, while the adjacent carbon atom would be electron-poor and prone to nucleophilic attack. nih.gov

Structure-Activity/Property Relationship Studies (e.g., 3-D QSAR, CoMFA) for Related Structures

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity or physical properties. researchgate.netnih.gov While no specific QSAR models for this compound have been published, studies on related chemical classes provide a framework for how such an analysis would be conducted.

For example, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been successfully applied to various series of compounds, including 1,4-benzothiazine derivatives and butenolides. arkat-usa.orgeijppr.com These studies build a statistical model by comparing the 3D steric and electrostatic fields of a series of molecules with their known activities. The resulting models can predict the activity of new, unsynthesized compounds and highlight which structural features are crucial for activity. eijppr.com For structures related to this compound, a QSAR model could elucidate the importance of the bulky benzyloxy groups and the phenyl ring's position for a hypothetical biological target. researchgate.net

Table 2: Common Molecular Descriptors Used in QSAR Studies of Related Aromatic Compounds

| Descriptor Type | Example Descriptor | Information Provided | Relevance |

| Topological | Kier Shape Index (κ3) | Describes molecular shape and branching. | Important for receptor fit and steric interactions. researchgate.netarkat-usa.org |

| Electronic | Dipole Moment | Quantifies molecular polarity. | Influences solubility and electrostatic interactions with a target. |

| Steric | Molar Refractivity (MR) | Relates to molecular volume and polarizability. | Models steric bulk and dispersion forces. |

| Thermodynamic | LogP | Measures lipophilicity (water-octanol partition coefficient). | Crucial for membrane permeability and reaching a biological target. |

Prediction of Spectroscopic Properties from Computational Models

Computational chemistry allows for the prediction of various spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure. Methods like DFT can be used to calculate the vibrational frequencies corresponding to an Infrared (IR) spectrum or the chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. dergipark.org.tr

In a study on 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone, DFT calculations were used to compute the ¹H and ¹³C NMR chemical shifts and the theoretical vibrational frequencies. nih.gov The calculated values showed good agreement with the experimental spectra. nih.gov Similarly, for this compound, computational methods could predict its characteristic ¹H and ¹³C NMR signals and its IR absorption bands. For example, the carbonyl (C=O) stretch in the IR spectrum would be a prominent, predictable feature. These theoretical spectra serve as a powerful tool for structural elucidation and verification.

In Vitro Molecular Interaction Research and Chemical Biology Studies Involving 3 ,4 Dibenzyloxy 1 Phenyl 2 Butanone

Methodologies for Molecular Target Identification (e.g., Chemical Genetics, Direct Biochemical Assays)

Identifying the molecular targets of a novel compound like 3',4'-Dibenzyloxy-1-phenyl-2-butanone is a critical first step in understanding its biological activity. A variety of in vitro techniques can be employed for this purpose, ranging from traditional biochemical methods to modern chemical genetics.

Direct Biochemical Approaches: These methods involve the direct interaction of the compound with potential protein targets.

Affinity Chromatography: This is a powerful technique for isolating and identifying binding partners. nih.gov An immobilized version of this compound would be used as bait to capture proteins from a cell lysate that have an affinity for the compound.

Enzyme Inhibition Assays: Given the structural resemblance to COMT inhibitors, a primary approach would be to screen the compound against a panel of enzymes, particularly COMT. nih.govmdpi.com These assays measure the effect of the compound on the enzyme's catalytic activity, often using fluorometric or colorimetric readouts. nih.gov

Chemical Genetics and Genomic Approaches: These methods utilize genetic tools to infer molecular targets.

CRISPR-Based Screening: Genome-wide CRISPR screens can identify genes that, when knocked out or activated, alter the sensitivity of cells to the compound. nih.gov This can provide clues about the target pathway or the specific protein target.

Yeast Three-Hybrid System: This system can be adapted to screen for protein targets of small molecules by detecting ligand-protein interactions in vivo.

Computational Methods: In silico approaches can predict potential targets and guide experimental work.

Reverse Screening (Pharmacophore Modeling): The structure of this compound can be used to search databases of known protein structures to identify potential binding sites. mdpi.com

Molecular Docking: This technique predicts the preferred orientation of the compound when bound to a specific protein target, providing insights into the binding affinity and mode of interaction. mdpi.com

| Methodology | Principle | Application for this compound |

| Affinity Chromatography | Immobilized ligand captures binding proteins from a lysate. | Identification of unknown cellular targets. |

| Enzyme Inhibition Assays | Measures the effect of the compound on enzyme activity. | Screening against enzymes like COMT. |

| CRISPR-Based Screening | Identifies genes affecting cellular sensitivity to the compound. | Unbiased discovery of target pathways. |

| Reverse Screening | Uses the compound's structure to find potential protein targets in databases. | Prediction of likely molecular targets to guide wet-lab experiments. |

Investigation of Binding Mechanisms with Defined Molecular Targets (e.g., Metal Ions, Enzymes, Receptors)

Once a molecular target is identified, the next step is to characterize the binding mechanism. This involves understanding the specific interactions between this compound and its target.

Interaction with Enzymes (e.g., COMT): If this compound is found to inhibit an enzyme like COMT, kinetic studies would be performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive). This involves measuring the enzyme's reaction rate at different substrate and inhibitor concentrations. nih.gov The presence of the catechol-like structure, following potential debenzylation, suggests a possible competitive inhibition mechanism where the compound competes with the natural catechol substrate for the active site. The interaction would likely involve the coordination of the hydroxyl groups with a magnesium ion in the active site, a key feature of COMT catalysis. nih.gov

Interaction with Receptors (e.g., Dopamine Receptors): The phenylbutanone scaffold is present in some dopamine receptor ligands. nih.gov To investigate this possibility, radioligand binding assays would be conducted. These assays measure the ability of this compound to displace a known radiolabeled ligand from dopamine receptors. nih.gov Further studies could employ techniques like Surface Plasmon Resonance (SPR) to measure the kinetics of binding and dissociation in real-time.

Interaction with Metal Ions: The potential dihydroxy moiety of the activated compound can chelate metal ions. Isothermal titration calorimetry (ITC) could be used to study the thermodynamics of this binding, providing information on the binding affinity, stoichiometry, and enthalpy and entropy of the interaction.

| Potential Target | Investigative Technique | Information Gained |

| Enzymes (e.g., COMT) | Enzyme kinetics | Mode of inhibition (competitive, non-competitive, etc.). |

| Receptors (e.g., Dopamine) | Radioligand binding assays, SPR | Binding affinity (Kd), association/dissociation rates. |

| Metal Ions | Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (affinity, stoichiometry). |

Mechanistic Studies of Small Molecule Action at the Molecular Level in vitro

Understanding the mechanism of action involves elucidating the precise molecular events that follow the binding of this compound to its target.

For an enzyme inhibitor, mechanistic studies would aim to understand how the compound interferes with the catalytic cycle. For COMT, this would involve investigating how the compound interacts with the S-adenosyl-L-methionine (SAM) co-factor and the catechol substrate within the active site. tandfonline.com Structural biology techniques like X-ray crystallography or cryo-electron microscopy could provide atomic-level details of the compound bound to the enzyme, revealing the specific amino acid residues involved in the interaction. nih.gov

If the target is a receptor, mechanistic studies would focus on how the compound modulates receptor signaling. For a G protein-coupled receptor (GPCR) like the dopamine receptor, this would involve assays to measure downstream signaling events, such as changes in intracellular cyclic AMP (cAMP) levels or the recruitment of β-arrestin. biorxiv.org These studies would determine whether the compound acts as an agonist, antagonist, or inverse agonist.

| Mechanism Aspect | Experimental Approach | Expected Outcome |

| Enzyme Inhibition | X-ray crystallography of the enzyme-inhibitor complex | Visualization of the binding mode and key interactions in the active site. |

| Receptor Modulation | Second messenger assays (e.g., cAMP measurement) | Determination of functional activity (agonist, antagonist). |

| Structural Dynamics | Nuclear Magnetic Resonance (NMR) spectroscopy | Insights into conformational changes in the target protein upon ligand binding. |

Exploring Ligand-Receptor Interactions in Model Systems

To further understand the interaction of this compound with a potential receptor target, various in vitro model systems can be utilized.

Cell-Based Assays: Genetically engineered cell lines that overexpress a specific receptor subtype are commonly used to study ligand-receptor interactions in a controlled cellular environment. nih.gov For instance, HEK293 cells expressing different dopamine receptor subtypes could be used to assess the compound's binding affinity and functional activity for each subtype. nih.gov

Computational Modeling and Simulation: Molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor interaction over time. nih.gov These simulations can help to understand the stability of the binding pose predicted by molecular docking and can reveal conformational changes in the receptor that are induced by ligand binding. acs.org

Structure-Activity Relationship (SAR) Studies: A systematic chemical synthesis of analogues of this compound would be crucial. By modifying different parts of the molecule (e.g., the benzyl (B1604629) groups, the phenyl ring substitutions, the butanone side chain), researchers can determine which structural features are essential for binding and activity. This information is vital for optimizing the compound's potency and selectivity.

| Model System | Purpose | Example Application |

| Recombinant Cell Lines | To study interactions with a specific receptor subtype in a cellular context. | Measuring cAMP response in HEK293 cells expressing D1 or D2 dopamine receptors. |

| Molecular Dynamics Simulations | To simulate the dynamic behavior of the ligand-receptor complex. | Assessing the stability of the compound in the receptor's binding pocket. |

| Synthetic Analogues | To establish structure-activity relationships. | Synthesizing derivatives with different substituents to improve binding affinity. |

Future Research Directions and Emerging Trends in 3 ,4 Dibenzyloxy 1 Phenyl 2 Butanone Chemistry

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of complex molecules like 3',4'-Dibenzyloxy-1-phenyl-2-butanone traditionally relies on multi-step processes that can be resource-intensive. Future research will undoubtedly focus on developing more efficient and sustainable synthetic routes, aligning with the principles of green chemistry.

Key areas of investigation will likely include:

Catalytic Approaches: Moving away from stoichiometric reagents towards catalytic systems can significantly improve atom economy and reduce waste. Research into novel catalysts for the key bond-forming reactions, such as the alkylation of a protected catechol derivative with a phenylbutanone synthon, will be crucial.

One-Pot Syntheses: Designing reaction cascades where multiple transformations occur in a single reaction vessel without the isolation of intermediates can streamline the synthesis, saving time, solvents, and energy. A potential route could involve the in-situ generation of the necessary reactive species.

Use of Greener Solvents and Reagents: Exploration of benign solvents derived from renewable resources or even solvent-free reaction conditions, such as mechanochemistry, could drastically reduce the environmental impact of the synthesis. acs.org

A hypothetical sustainable synthesis could start from 3,4-dihydroxybenzaldehyde, which is first protected using benzyl (B1604629) chloride in the presence of a base like potassium carbonate to form 3,4-dibenzyloxybenzaldehyde (B16220). chemicalbook.comgoogle.comsigmaaldrich.comchemicalbook.combldpharm.comtcichemicals.com This intermediate could then be reacted with an appropriate organometallic reagent derived from 1-bromo-2-butanone (B1265390) in a coupling reaction to yield the target molecule. Optimizing this process to use catalytic amounts of reagents and minimize waste will be a key research goal.

Exploration of Novel Reactivity Modes and Synthetic Applications

The reactivity of this compound is largely unexplored. Its structure, featuring a ketone carbonyl group and alpha-protons, suggests a rich landscape for chemical transformations. libretexts.org Future research will aim to uncover and harness these reactivity modes for the synthesis of other valuable compounds.

Potential areas of exploration include:

Alpha-Functionalization: The protons alpha to the carbonyl group are acidic and can be removed to form an enolate, which can then react with various electrophiles. This allows for the introduction of a wide range of functional groups at this position, leading to diverse molecular architectures. libretexts.org

Reactions of the Carbonyl Group: The ketone functionality can undergo a plethora of reactions, including reduction to the corresponding alcohol, reductive amination to form amines, and addition of organometallic reagents to create tertiary alcohols.

Deprotection and Further Transformation: The benzyl protecting groups can be removed, typically through hydrogenolysis, to reveal the catechol moiety. This dihydroxyaromatic system is a key feature in many natural products and pharmaceuticals and can be further functionalized.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry, Photoredox Catalysis)

Modern synthetic chemistry is increasingly embracing advanced technologies to enable more efficient, safer, and novel transformations. The application of these methodologies to the synthesis and modification of this compound holds significant promise.

Flow Chemistry:

Continuous flow chemistry offers numerous advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for automation and scale-up. chemicalindustryjournal.co.ukenantia.comchemexpress.comrsc.orgacs.org The synthesis of this compound and its derivatives could be adapted to a flow process, allowing for precise control over reaction parameters and potentially leading to higher yields and purity.

Interactive Table: Potential Advantages of Flow Chemistry for this compound Synthesis

| Feature | Advantage in Flow Chemistry | Relevance to this compound |

| Heat Transfer | Superior heat dissipation and precise temperature control. | Exothermic steps, such as Grignard reactions or hydrogenations, can be managed safely. |

| Mixing | Rapid and efficient mixing of reagents. | Ensures homogeneity and can improve reaction rates and selectivity. |

| Safety | Small reactor volumes minimize the risk of hazardous incidents. | Important when using reactive intermediates or performing high-pressure reactions. |

| Automation | Allows for automated synthesis and optimization. | Facilitates rapid screening of reaction conditions and library synthesis. |

Photoredox Catalysis:

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of chemical bonds under mild conditions. bohrium.comrsc.orgnih.govnih.gov This methodology could be employed for novel transformations of this compound, such as C-H functionalization or the generation of radical intermediates for subsequent coupling reactions. For instance, a photoredox-catalyzed reaction could potentially be used to functionalize the benzylic positions of the protecting groups or other C-H bonds within the molecule.

Expanding the Scope of Derivatization for Chemical Library Synthesis and Screening

The core structure of this compound serves as an attractive scaffold for the generation of chemical libraries for drug discovery and material science applications. By systematically modifying different parts of the molecule, a diverse set of compounds can be synthesized and screened for biological activity or other desired properties.

Key derivatization strategies could include:

Modification of the Phenyl Ring: Introducing various substituents onto the phenyl ring of the phenylethyl moiety.

Varying the Alkyl Chain: Altering the length and branching of the butanone chain.

Diversification at the Alpha-Position: As mentioned earlier, the alpha-carbon can be functionalized with a wide array of chemical groups.

Modification of the Catechol Moiety: After deprotection, the catechol hydroxyl groups can be derivatized in numerous ways.

The development of high-throughput methods for both the synthesis and screening of these derivatives will be essential for unlocking the full potential of this chemical scaffold. researchgate.netnih.govnih.govgoogle.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3',4'-Dibenzyloxy-1-phenyl-2-butanone, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via a Claisen-Schmidt condensation between a benzyloxy-protected acetophenone derivative and an appropriate aldehyde. Key steps include:

- Protection of hydroxyl groups : Use benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to protect the 3' and 4' hydroxyl groups on the phenyl ring .

- Condensation : Employ a catalytic base like NaOH or KOH in ethanol under reflux. Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) .

- Yield optimization : Adjust stoichiometry (1:1.2 ketone-to-aldehyde ratio) and reaction time (8–12 hours). Purify via column chromatography (silica gel, gradient elution) to achieve >85% purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : Analyze ¹H and ¹³C NMR spectra for benzyloxy proton signals (δ 4.8–5.2 ppm) and ketone carbonyl resonance (δ 207–210 ppm) .

- HPLC : Employ a C18 column with UV detection (λ = 254 nm) to confirm >95% purity. Retention time typically aligns with analogs (e.g., 4-Phenyl-2-butanone at ~6.5 minutes) .

- Mass spectrometry : Confirm molecular ion peak (expected m/z = 354.4 for C₂₄H₂₂O₃) using ESI-MS in positive ion mode .

Q. What are common impurities in synthesized this compound, and how are they mitigated?

- Methodological Answer : Major impurities include:

- Unprotected intermediates : Residual hydroxyl groups due to incomplete benzylation. Mitigate by extending reaction time (24–48 hours) and using excess benzyl bromide .

- Byproducts from condensation : Aldol adducts or dimerization products. Use controlled temperature (60–70°C) and inert atmosphere (N₂ or Ar) to suppress side reactions .

- Purification : Sequential solvent extraction (e.g., ethyl acetate/water) followed by recrystallization from ethanol .

Advanced Research Questions

Q. How do the stereoelectronic effects of the 3',4'-benzyloxy groups influence the compound's reactivity in further functionalization?

- Methodological Answer : The electron-donating benzyloxy groups increase electron density on the phenyl ring, directing electrophilic substitution to the 2' position. For example:

- Nitration : Use HNO₃/H₂SO₄ at 0°C to selectively introduce nitro groups at the 2' position. Monitor regioselectivity via HPLC-MS .

- Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactive sites .

Q. What strategies are effective for resolving contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Purity variations : Re-test batches using standardized HPLC protocols and compare with published data .

- Assay conditions : Control for solvent (DMSO concentration ≤1%), pH, and cell line specificity. Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) .

- Meta-analysis : Apply QSAR models to correlate substituent effects (e.g., benzyloxy vs. methoxy groups) with activity trends .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug discovery?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., cyclooxygenase-2). Prioritize compounds with docking scores ≤−8.0 kcal/mol .

- ADMET prediction : Apply SwissADME to assess pharmacokinetic properties (e.g., logP <5, bioavailability score >0.55) .

- Synthetic feasibility : Evaluate retrosynthetic pathways using CAS SciFinder to ensure accessible starting materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.